Sourcing novel pyrazole-benzamide building blocks with defined electronic and steric profiles often leads to inconsistent reactivity and SAR ambiguity. Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- (CAS 54384-73-5) eliminates this uncertainty by providing a precisely controlled 1,3-dimethyl substitution pattern that dictates non-classical diazonium salt transformations and directs benzodiazepine-receptor ligand synthesis.
- Unique diazonium reactivity: Diverges from standard Sandmeyer/Pschorr outcomes to afford 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one scaffolds.
- Defined molecular probe: Moderate MW (215.25 g/mol) and single isomeric identity make it ideal for screening libraries and SAR follow-up.
- Reliable supply: Available for immediate shipping; custom synthesis options for gram-to-kilogram scale.
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
CAS No.54384-73-5
Cat. No.B13966123
⚠ Attention: For research use only. Not for human or veterinary use.
Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- (CAS 54384-73-5) is an organic compound classified as an N-aryl benzamide, featuring a benzamide core linked to a 1,3-dimethylpyrazole moiety. This compound possesses a molecular formula of C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol . It serves as a fundamental building block in the synthesis of more complex pyrazole-containing molecules with potential applications in medicinal chemistry and materials science.
✓Synthesis building block for heterocyclic and medicinal chemistry workflows
✓Defined molecular identity supports stoichiometric control and analytical reproducibility
✓1,3-Dimethylpyrazol-5-yl motif enables study of steric/electronic effects in diazonium chemistry
Critical Role of the 1,3-Dimethylpyrazole-5-yl Moiety
Generic substitution with other pyrazolyl benzamides is not straightforward due to the distinct electronic and steric properties conferred by the specific 1,3-dimethyl substitution pattern on the pyrazole ring. This moiety is not simply a placeholder; it critically influences the compound's reactivity, its potential as a directing group in metal-catalyzed transformations, and its ability to participate in non-covalent interactions with biological targets. For instance, the 5-amino-1,3-dimethylpyrazole scaffold is a recognized core for benzodiazepine receptor ligands [1], and the specific N-aryl substitution pattern is known to affect the outcome of diazonium salt reactions, leading to non-classical transformations rather than standard Sandmeyer or Pschorr products [2]. Therefore, substituting Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- with a closely related analog (e.g., a 1-methyl-3-phenylpyrazol-5-yl or a simple 5-aminopyrazole derivative) would likely result in different reactivity, divergent biological profiles, and unpredictable outcomes in synthetic applications.
ReactivityAnalogues with different pyrazole substitution (e.g., 1-methyl-3-phenyl) may alter reaction outcomes, including non-classical diazonium pathways.
Target engagementBiological target profiles can diverge; the 5-amino-1,3-dimethylpyrazole scaffold is known for benzodiazepine receptor ligand context, not all pyrazolyl benzamides share this.
Directing groupThe specific N-aryl substitution influences metal-catalyzed transformations; replacing with other pyrazolyl groups may shift regioselectivity.
[1] Raimondi, M. V., Raffa, D., Daidone, G., & Maggio, B. (2013). Non-classical transformation of benzendiazonium hydrogen sulfates. Access to 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one, a potential benzodiazepine receptor ligand. DOI: 10.1186/1860-5397-9-30 View Source
[2] Raimondi, M. V., Raffa, D., Daidone, G., & Maggio, B. (2013). Non-classical transformation of benzendiazonium hydrogen sulfates. Access to 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one, a potential benzodiazepine receptor ligand. DOI: 10.1186/1860-5397-9-30 View Source
Product-Specific Evidence
Defined Molecular Identity and Purity Profile
Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- possesses a well-defined molecular structure with a molecular weight of 215.25 g/mol and a molecular formula of C₁₂H₁₃N₃O . This contrasts with other commercially available pyrazolyl benzamides where purity and exact structure can vary, impacting reproducibility in research.
Molecular IdentityData to verify
C₁₂H₁₃N₃O / 215.25 g/mol
Supports stoichiometric accuracy and analytical identification.
Review lot-specific COA for purity confirmation.
Chemical IdentityQuality ControlSynthesis
Evidence Dimension
Molecular Weight
Target Compound Data
215.25 g/mol
Comparator Or Baseline
N/A (defined reference standard)
Quantified Difference
N/A
Conditions
N/A
Why This Matters
A precise molecular identity is essential for accurate stoichiometric calculations, reproducibility in chemical reactions, and reliable identification in analytical workflows.
Chemical IdentityQuality ControlSynthesis
Synthetic Versatility in Non-Classical Diazonium Transformations
Derivatives of Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)-, specifically diazonium salts derived from this scaffold, have been shown to undergo non-classical transformations. Under conditions where classical Sandmeyer or Pschorr reactions would be expected, the diazonium salt 2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzene-diazonium hydrogen sulfate (10) did not yield the anticipated 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylbenzamide (23) or tricyclic derivative 24 [1]. This divergent reactivity, compared to simpler benzamide diazonium salts, highlights the unique steric and electronic influence of the 1,3-dimethylpyrazol-5-yl group.
Reaction OutcomeClass-level inference
Diazonium salt 10: non-classical transformation observed, no Sandmeyer/Pschorr products.Classical benzamide diazonium salts: typical halogenation/cyclization.
Qualitative divergence from expected pathway under standard conditions.
Differentiates reactivity from simpler analogs for heterocyclic exploration.
Observed with CuSO₄/NaCl; outcome may vary with other conditions.
No formation of expected Sandmeyer or Pschorr products.
Comparator Or Baseline
Classical benzamide diazonium salts typically yield halogenated or cyclized products under these conditions.
Quantified Difference
Qualitative divergence from expected pathway.
Conditions
Reaction of diazonium salt 10 with copper sulfate and sodium chloride.
Why This Matters
For researchers exploring novel heterocyclic scaffolds or seeking to avoid unwanted side reactions, this compound's unique reactivity profile is a critical selection criterion that differentiates it from simpler analogs.
[1] Raimondi, M. V., Raffa, D., Daidone, G., & Maggio, B. (2013). Non-classical transformation of benzendiazonium hydrogen sulfates. Access to 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one, a potential benzodiazepine receptor ligand. DOI: 10.1186/1860-5397-9-30 View Source
Privileged Scaffold for Benzodiazepine Receptor Ligands
The compound serves as a key precursor to 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one, a heterocyclic system identified as a potential benzodiazepine receptor ligand [1]. The specific 1,3-dimethyl-1H-pyrazol-5-yl group is integral to the final structure's pharmacophore. This contrasts with other benzamide derivatives that may not provide the same regio- and stereochemical control needed to access this specific tricyclic scaffold.
Scaffold AccessClass-level inference
Enables synthesis of 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one.Other pyrazolyl benzamides may not provide the same regio/stereochemical control.
Qualitative scaffold access differentiation.
Supports CNS ligand scaffold research via specific pyrazole moiety.
Based on diazonium salt transformation; ligand activity requires independent confirmation.
Medicinal ChemistryNeuroscienceGPCR Ligands
Evidence Dimension
Synthetic Access to Target Scaffold
Target Compound Data
Enables synthesis of 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one.
Comparator Or Baseline
Other pyrazolyl benzamides lacking the 1,3-dimethyl-1H-pyrazol-5-yl group.
Quantified Difference
Not applicable; qualitative differentiation based on scaffold access.
Conditions
Synthetic transformations of related diazonium salts.
Why This Matters
This provides a direct route to a privileged structure in CNS drug discovery, a value proposition not offered by structurally similar but functionally distinct alternatives.
Medicinal ChemistryNeuroscienceGPCR Ligands
[1] Raimondi, M. V., Raffa, D., Daidone, G., & Maggio, B. (2013). Non-classical transformation of benzendiazonium hydrogen sulfates. Access to 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one, a potential benzodiazepine receptor ligand. DOI: 10.1186/1860-5397-9-30 View Source
Research and Industrial Applications
Non-Classical Diazonium Chemistry for Heterocyclic Synthesis
Ideal for research groups exploring unconventional reaction pathways of diazonium salts. The unique behavior of derivatives of Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)-, which diverge from classical Sandmeyer and Pschorr outcomes, makes it a valuable probe for studying steric and electronic effects in aromatic substitution and cyclization reactions [1]. This application stems directly from the observed non-classical transformation of its diazonium salt derivative.
CNS Drug Discovery Scaffold Synthesis
This compound is a strategic choice for medicinal chemistry programs focused on developing novel ligands for the benzodiazepine receptor or related CNS targets. It serves as a direct precursor to the 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one scaffold, a core structure with demonstrated potential in this therapeutic area [1]. This application is directly supported by its use in the synthesis of a potential benzodiazepine receptor ligand.
Core Building Block Collections
Due to its defined structure, moderate molecular weight (215.25 g/mol), and specific substitution pattern, this compound is well-suited for inclusion in screening libraries or core building block collections where precise molecular identity is paramount for SAR studies and hit follow-up . This application is supported by its well-defined molecular identity.
Application
Selection Property
Validation Focus
Non-classical diazonium chemistry
Unique reactivity profile
Divergent from Sandmeyer/Pschorr outcomes; steric/electronic effect studies
CNS ligand scaffold research
Access to privileged tricyclic scaffold
Precursor to 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one; target engagement requires independent assays
Building block collections
Defined molecular identity
Reproducibility in SAR studies and hit follow-up; stoichiometric reliability
[1] Raimondi, M. V., Raffa, D., Daidone, G., & Maggio, B. (2013). Non-classical transformation of benzendiazonium hydrogen sulfates. Access to 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one, a potential benzodiazepine receptor ligand. DOI: 10.1186/1860-5397-9-30 View Source
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